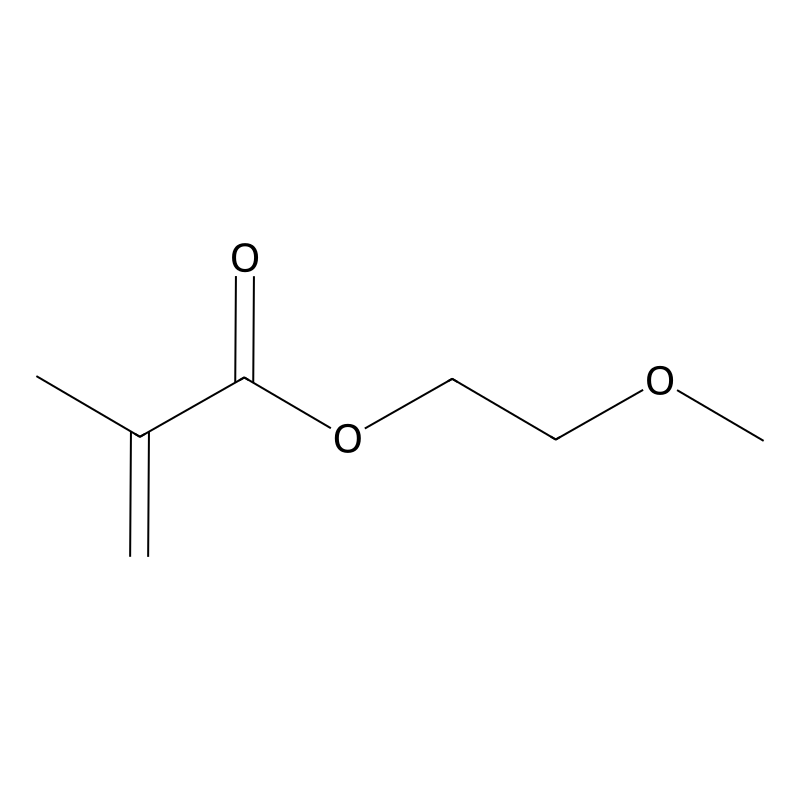2-Methoxyethyl methacrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymer Synthesis and Characterization
2-Methoxyethyl methacrylate (MEMA) finds application in scientific research for the synthesis of a specific type of polymer: poly(2-methoxyethyl methacrylate) (PMEMA). PMEMA is a transparent thermoplastic with valuable properties for various research applications. Studies have explored MEMA's polymerization process to understand PMEMA's characteristics at a molecular level. For instance, research has investigated the use of solvents like THF and MEK for effectively characterizing PMEMA's molecular weight through techniques like light scattering and viscometry [].
2-Methoxyethyl methacrylate is an organic compound with the chemical formula C₇H₁₂O₃. It is classified as a methacrylate monomer, characterized by the presence of a methoxyethyl group attached to the methacrylate moiety. This compound is a clear liquid at room temperature and is soluble in organic solvents. It has garnered attention for its potential applications in polymer chemistry, particularly in the synthesis of poly(2-methoxyethyl methacrylate) polymers, which exhibit unique properties beneficial for various industrial applications .
MEMA is a moderate irritant to the skin, eyes, and respiratory system. It is flammable and can release hazardous fumes upon combustion.
- Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling MEMA.
- Ensure adequate ventilation in the workplace.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry, and well-ventilated place away from heat and ignition sources.
- Polymerization: It can undergo free radical polymerization to form poly(2-methoxyethyl methacrylate), a polymer with applications in coatings and adhesives.
- Thermal Degradation: Upon heating, poly(2-methoxyethyl methacrylate) can decompose at temperatures up to 500°C. The major reaction is depolymerization, yielding the original monomer as the primary product, while a minor reaction leads to ester decomposition .
The synthesis of 2-methoxyethyl methacrylate typically involves the esterification of methacrylic acid with 2-methoxyethanol. The general procedure includes:
- Reactants Preparation: Methacrylic acid and 2-methoxyethanol are mixed in the presence of a catalyst.
- Esterification Reaction: The mixture is heated under reflux to promote the formation of the ester bond.
- Purification: The resulting product is purified through distillation or chromatography to obtain pure 2-methoxyethyl methacrylate.
This method allows for high yields and purity of the desired monomer .
Studies have shown that poly(2-methoxyethyl methacrylate) exhibits favorable interactions with biological systems. Specifically, its surface properties can be tailored to reduce protein adsorption and platelet adhesion, making it suitable for applications in medical devices that come into contact with blood. The interfacial structure of these polymers plays a significant role in their bioinertness, as demonstrated by neutron reflectivity measurements and contact angle assessments .
Several compounds share structural similarities with 2-methoxyethyl methacrylate. Below is a comparison highlighting its uniqueness:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Ethyl methacrylate | Simple ethyl group attached to methacrylate | More widely used; less hydrophilic |
| Butyl methacrylate | Butyl group provides increased hydrophobicity | Higher viscosity; different polymer properties |
| Hydroxyethyl methacrylate | Hydroxy group enhances water solubility | Better adhesion properties; more polar |
Uniqueness of 2-Methoxyethyl Methacrylate:
XLogP3
GHS Hazard Statements
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








